molecular formula C13H9BrO5 B14445982 6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one CAS No. 76301-28-5

6-Bromo-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one

Cat. No.: B14445982
CAS No.: 76301-28-5
M. Wt: 325.11 g/mol
InChI Key: BHRQNBCZWZYFGI-UHFFFAOYSA-N
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Description

6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one is a chemical compound known for its unique structure and properties It belongs to the class of furobenzopyran derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one typically involves the bromination of 4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted furobenzopyran derivatives.

    Oxidation Reactions: Formation of quinones.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Khellin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one.

    Visnagin: 4,9-Dimethoxy-7-methyl-5H-furobenzopyran-5-one.

    Bergapten: 4-Methoxy-7H-furobenzopyran-7-one.

Uniqueness

6-Bromo-4,9-dimethoxy-5H-furo3,2-gbenzopyran-5-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

76301-28-5

Molecular Formula

C13H9BrO5

Molecular Weight

325.11 g/mol

IUPAC Name

6-bromo-4,9-dimethoxyfuro[3,2-g]chromen-5-one

InChI

InChI=1S/C13H9BrO5/c1-16-10-6-3-4-18-11(6)13(17-2)12-8(10)9(15)7(14)5-19-12/h3-5H,1-2H3

InChI Key

BHRQNBCZWZYFGI-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC=C(C2=O)Br

Origin of Product

United States

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